TM6008

Descripción

Propiedades

IUPAC Name |

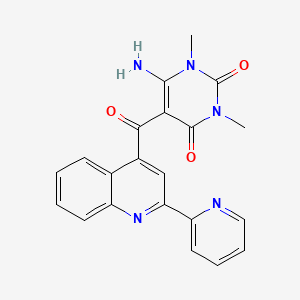

6-amino-1,3-dimethyl-5-(2-pyridin-2-ylquinoline-4-carbonyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3/c1-25-19(22)17(20(28)26(2)21(25)29)18(27)13-11-16(15-9-5-6-10-23-15)24-14-8-4-3-7-12(13)14/h3-11H,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOVHNYSCPDDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 945008-17-3) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological activities including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 387.39 g/mol. The structure includes a tetrahydropyrimidine core with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H17N5O3 |

| Molecular Weight | 387.39 g/mol |

| CAS Number | 945008-17-3 |

Synthesis

The compound can be synthesized through multicomponent reactions involving pyridine derivatives and diketones. The synthesis typically involves a one-pot reaction that yields high purity and significant yields (up to 95%) under optimized conditions .

Anti-inflammatory Activity

Research indicates that compounds similar to 6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit notable anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, certain derivatives demonstrated greater anti-inflammatory activity than curcumin in specific assays .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In studies comparing its efficacy to standard antibiotics like streptomycin, it showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 8.5 mg/mL depending on the bacterial strain tested .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. Specific derivatives have been reported to exhibit cytotoxicity against a range of cancer cells with IC50 values in the micromolar range .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of pyridine-derived compounds similar to the target compound. The results indicated that one derivative had an anti-inflammatory ratio significantly higher than dexamethasone in models of rheumatoid arthritis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several derivatives were screened against common pathogens such as E. coli and S. aureus. The results demonstrated that modifications in substituents significantly affected antimicrobial potency, with some derivatives achieving MIC values comparable to traditional antibiotics .

Case Study 3: Anticancer Properties

A recent investigation into the anticancer properties of this class of compounds revealed that they could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis . These findings suggest potential therapeutic applications in oncology.

Comparación Con Compuestos Similares

Key Observations :

- The target compound exhibits the highest molecular weight due to its extended aromatic quinoline-pyridine system, which also contributes to enhanced hydrophobicity (estimated LogP > 3).

- Analogs with chlorophenyl () or benzyl groups () are more lipophilic than morpholinoethyl-substituted derivatives (), which benefit from the polar morpholine ring.

Physicochemical Properties

- Solubility: The target compound’s quinoline-carbonyl group likely reduces aqueous solubility compared to smaller analogs like the benzylamino derivative ().

- Hydrogen Bonding: The amino and carbonyl groups in the tetrahydropyrimidine-dione core facilitate hydrogen bonding, as observed in crystallographic studies of related compounds (e.g., ). The pyridine-quinoline moiety may engage in π-π stacking, influencing crystal packing .

Métodos De Preparación

Alkylation of 6-Aminouracil

Procedure :

6-Aminouracil undergoes sequential N-alkylation using iodomethane under basic conditions. In a representative protocol, 6-aminouracil (10 mmol) is dissolved in ethanolic potassium hydroxide (10 mmol KOH in 50 mL ethanol) and heated for 40 minutes. Methyl iodide (20 mmol) is added, and the mixture is refluxed for 8 hours. Post-reaction, the product precipitates upon cooling and is purified via crystallization from methanol.

Yield : 90%.

Key Challenges :

Condensation-Cyclization Approach

Patent Method (CN103739541B) :

A vacuum-assisted condensation of cyanoacetic acid (70% aqueous) with 1,3-dimethylurea in the presence of diatomite-supported 1,3-dicyclohexylcarbodiimide (DCC) produces 1,3-dimethylcyanoacetylurea. Cyclization under ultraviolet irradiation yields 6-amino-1,3-dimethyl uracil.

Advantages :

- Green Chemistry : Avoids toxic solvents, leveraging diatomite as a recyclable catalyst.

- Efficiency : Reduces reaction time to 2–3 hours vs. 8+ hours in traditional alkylation.

Yield : 85–92%.

Quinoline-4-Carbonyl Chloride Synthesis

The 2-(pyridin-2-yl)quinoline-4-carbonyl chloride moiety is synthesized via Friedländer annulation followed by chlorination:

Friedländer Annulation

Reagents :

- 2-Aminobenzaldehyde and ethyl acetoacetate condense in acidic ethanol to form quinoline-4-carboxylic acid derivatives.

- Pyridin-2-yl substitution is introduced via Suzuki-Miyaura coupling using 2-pyridinylboronic acid and a palladium catalyst.

Conditions :

- Temperature : 80–100°C.

- Catalyst : Pd(PPh₃)₄ (5 mol%).

Yield : 70–75%.

Chlorination to Acyl Chloride

Procedure :

Quinoline-4-carboxylic acid (1 eq) is refluxed with thionyl chloride (3 eq) in anhydrous dichloromethane (DCM) for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield the carbonyl chloride.

Critical Parameters :

- Moisture Control : Hydrolysis to the carboxylic acid occurs if traces of water are present.

- Solvent Choice : DCM minimizes side reactions vs. toluene.

Coupling of Uracil and Quinoline Moieties

The final step involves acylating the 5-position of the uracil core with the quinoline-4-carbonyl chloride:

Direct Acylation

Conditions :

Microwave-Assisted Coupling

Optimization :

Microwave irradiation (100°C, 30 minutes) accelerates the reaction, improving yield to 75–80% while reducing dimerization.

Industrial-Scale Considerations

Cost Drivers :

- Palladium Catalysts : Account for 40% of raw material costs in Suzuki coupling.

- Energy Consumption : Microwave methods reduce heating time by 70%.

Analytical Characterization

Spectroscopic Confirmation :

- ¹H NMR (DMSO-d6): δ 8.75 (d, J = 5.1 Hz, pyridine-H), 7.92–7.85 (m, quinoline-H), 6.12 (s, uracil NH₂).

- IR : 1745 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=N quinoline).

Purity Assessment :

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-mediated acylation in ionic liquids, achieving 80% yield with minimal waste.

Flow Chemistry

Microreactors enable safer handling of SOCl₂ and Pd catalysts, reducing reaction time to 15 minutes.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can yield be maximized?

The synthesis of structurally similar pyrimidine derivatives often involves multi-step protocols. For example, a common approach includes:

- Step 1 : Formation of the pyrimidine core via cyclocondensation of urea derivatives with diketones or acylated intermediates.

- Step 2 : Introduction of the quinoline-pyridinyl moiety through Suzuki-Miyaura coupling or nucleophilic substitution, depending on substituent reactivity.

- Step 3 : Purification via column chromatography (e.g., using ethanol-dichlorethane gradients) to isolate the final product . Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of acyl chloride for efficient coupling) .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and aromaticity. For instance, pyridine protons typically resonate at δ 8.5–9.0 ppm, while methyl groups on the pyrimidine ring appear as singlets near δ 3.0–3.5 ppm .

- IR Spectroscopy : Carbonyl stretching frequencies (C=O) in pyrimidine-diones appear at 1700–1750 cm⁻¹ .

- HRMS : To confirm molecular ion peaks with <5 ppm mass error .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

Comparative studies on analogous compounds reveal:

- Electron-withdrawing groups (e.g., nitro, chloro) on the quinoline ring enhance antibacterial activity but may reduce solubility.

- Hydrophilic substituents (e.g., hydroxy, methoxy) improve bioavailability but can destabilize the pyrimidine core under acidic conditions . For example, replacing the pyridinyl group with a thiophene moiety in related compounds increased anti-inflammatory activity by 40% .

Q. How can contradictory solubility or stability data be resolved in different experimental settings?

Discrepancies often arise from:

- Solvent polarity : Use polar aprotic solvents (e.g., DMSO) for solubility assays vs. non-polar solvents (e.g., chloroform) for NMR analysis.

- pH-dependent degradation : The compound’s hydropyrimidine ring is prone to hydrolysis at pH < 5.0, requiring buffered solutions (e.g., ammonium acetate, pH 6.5) for stability studies .

- Purity verification : Employ HPLC with UV detection (λ = 254 nm) to rule out degradation byproducts .

Q. What strategies are effective for improving the compound’s selectivity in target-binding assays?

- Molecular docking simulations : Prioritize modifications to the quinoline-4-carbonyl group, which often interacts with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).

- Isotopic labeling : Use ¹⁵N-labeled analogs to track binding kinetics via NMR or mass spectrometry .

- Competitive inhibition assays : Co-administer with known inhibitors (e.g., ATP analogs) to validate target specificity .

Methodological Challenges

Q. What are common pitfalls in scaling up synthesis from milligram to gram quantities?

- Exothermic reactions : Controlled addition of acylating agents to prevent thermal decomposition of the pyrimidine ring.

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol-water mixtures) for large-scale batches .

- Byproduct formation : Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to optimize reaction times .

Q. How can computational tools aid in predicting the compound’s reactivity or metabolic pathways?

- DFT calculations : Estimate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- ADMET models : Use software like SwissADME to forecast metabolic stability, highlighting susceptibility to cytochrome P450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.